N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications
Antiallergy and Anticancer Potential
One study discusses the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives, showcasing potent antiallergy activity in rat models. This research indicates that similar thiazolyl compounds, by virtue of their structural features, may hold significant potential for developing new antiallergy agents (Hargrave, Hess, & Oliver, 1983). Additionally, another study highlights the synthesis and anticancer evaluation of substituted benzamides against various cancer cell lines, demonstrating moderate to excellent anticancer activity. This suggests that derivatives of benzamide, similar to the compound , could be valuable in cancer research (Ravinaik et al., 2021).
Chemical Synthesis and Biological Activities
Research on microwave-assisted synthesis of benzamide derivatives coupled with thiadiazole scaffolds has shown significant anticancer activity, implying that such compounds, including those with structural similarities to the queried chemical, are promising for therapeutic applications (Tiwari et al., 2017). Furthermore, studies on the synthesis of benzothiazole derivatives for corrosion inhibition in steel suggest potential industrial applications beyond biomedical research (Hu et al., 2016).
Novel Synthetic Routes and Pharmacological Evaluation
The exploration of new synthetic routes for benzamide-based 5-aminopyrazoles, leading to compounds with notable antiavian influenza virus activity, underscores the versatility of benzamide derivatives in addressing viral pathogens (Hebishy et al., 2020). Another study investigates benzothiazole derivatives as supramolecular gelators, highlighting the role of methyl functionality and S⋯O interaction in gelation behavior, which could have implications for material science and nanotechnology applications (Yadav & Ballabh, 2020).
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Triazoles
, on the other hand, are a class of organic compounds that contain a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . Triazoles have been used in the synthesis of various types of drugs, including anticancer agents .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-27-17-9-8-15(12-18(17)28-2)19-23-21-25(24-19)16(13-29-21)10-11-22-20(26)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNHHPDTVGHFNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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